2-(2,6-Difluoro-3-methylphenyl)ethanamine
Description
2-(2,6-Difluoro-3-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H11F2N. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-(2,6-difluoro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6-2-3-8(10)7(4-5-12)9(6)11/h2-3H,4-5,12H2,1H3 |
InChI Key |
YJYZXIWVIJDXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CCN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-difluoro-3-methylphenyl)ethan-1-amine typically involves the reaction of 2,6-difluoro-3-methylbenzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques like crystallization and distillation ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoro-3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,6-Difluoro-3-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,6-difluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Difluoro-3-methylphenoxy)ethan-1-amine
- 1-(2,6-Difluoro-3-methylphenyl)ethan-1-amine
- 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine
Uniqueness
2-(2,6-Difluoro-3-methylphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and a methyl group enhances its stability and reactivity compared to other similar compounds.
Biological Activity
2-(2,6-Difluoro-3-methylphenyl)ethanamine, with the molecular formula C10H12F2N, is a compound featuring a difluorophenyl group attached to an ethylamine backbone. This unique structure suggests potential biological activities that merit detailed exploration. The following sections outline its biological activity, mechanisms of action, and relevant case studies.
The presence of the difluoromethyl group in 2-(2,6-Difluoro-3-methylphenyl)ethanamine enhances its reactivity and potential interactions within biological systems. The fluorine atoms can significantly influence the electronic properties of the compound, potentially affecting its binding affinity to biological targets.
Reactivity and Interaction Studies
- Nucleophilic Substitution : The amine group can participate in nucleophilic substitutions, allowing for the formation of various derivatives that may exhibit different biological activities.
- Electrophilic Aromatic Substitution : The difluorophenyl group may engage in electrophilic aromatic substitution reactions, which can modify its pharmacological profile.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to 2-(2,6-Difluoro-3-methylphenyl)ethanamine have shown promise as inhibitors for various biological targets. For instance, studies on related compounds suggest their potential as β-secretase (BACE1) inhibitors, which are crucial in the treatment of Alzheimer's disease .
Case Study: BACE1 Inhibition
A study highlighted the role of difluoromethyl groups in enhancing the potency of BACE1 inhibitors. Compounds with similar structural features demonstrated improved binding affinities and selectivity profiles . The introduction of difluoromethyl groups was associated with increased potency against BACE1 while maintaining low metabolic liabilities.
| Compound | IC50 (µM) | Selectivity over BACE2 |
|---|---|---|
| Compound A | 0.5 | 10x |
| Compound B | 0.3 | 15x |
| 2-(2,6-Difluoro-3-methylphenyl)ethanamine | TBD | TBD |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of 2-(2,6-Difluoro-3-methylphenyl)ethanamine have not been extensively documented; however, related compounds have shown varying degrees of bioavailability and clearance rates. For instance, etamicastat—a compound with structural similarities—demonstrated rapid absorption and minimal tissue accumulation in preclinical studies .
Safety and Toxicity
Preliminary safety assessments indicate that compounds with difluoromethyl groups generally exhibit favorable safety profiles. For example, etamicastat was well-tolerated in clinical trials without significant adverse effects on cardiac function or blood pressure at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
